molecular formula C11H10BrN B13216634 1-Bromo-7-ethylisoquinoline

1-Bromo-7-ethylisoquinoline

Cat. No.: B13216634
M. Wt: 236.11 g/mol
InChI Key: CMYKGPCUHPQLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-7-ethylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of 1-Bromo-7-ethylisoquinoline can be achieved through various methods. One common approach involves the bromination of 7-ethylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial production methods for isoquinoline derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

1-Bromo-7-ethylisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoisoquinoline derivative .

Mechanism of Action

The mechanism of action of 1-Bromo-7-ethylisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, which can result in antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

1-Bromo-7-ethylisoquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-bromo-7-ethylisoquinoline

InChI

InChI=1S/C11H10BrN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3

InChI Key

CMYKGPCUHPQLSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.